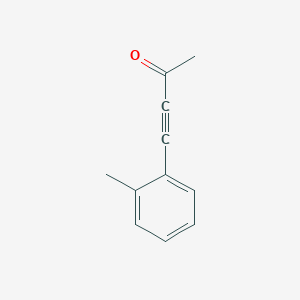

4-(2-Methylphenyl)but-3-yn-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)but-3-yn-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBAEXNHTRTQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 4 2 Methylphenyl but 3 Yn 2 One

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne of 4-(2-methylphenyl)but-3-yn-2-one is a versatile functional handle for a wide array of chemical transformations.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond. For ynones like this compound, these additions are typically regioselective due to the electronic influence of the conjugated ketone.

Hydration: The acid-catalyzed hydration of terminal alkynes is a classic transformation that follows Markovnikov's rule, leading to the formation of methyl ketones. In the case of this compound, this would result in the formation of a 1,3-diketone. However, the conjugated ketone in ynones can direct the regioselectivity of the addition. Ruthenium-catalyzed hydroboration of ynones has been shown to lead to vinyl α-hydroxylboronates, which upon oxidation would yield an α-hydroxy ketone, representing a non-traditional mode of reactivity. acs.orgnih.gov

Hydroamination: The addition of amines to alkynes can be catalyzed by various transition metals, such as gold, copper, or ruthenium. For ynones, the addition of an amine to the alkyne typically occurs at the β-position to the carbonyl group (Michael addition), leading to the formation of β-enaminones. The regioselectivity is governed by the electronic activation of the alkyne by the ketone.

Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes generally follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon. For this compound, this would be the carbon atom bearing the aryl group. The resulting product would be a β-halo-α,β-unsaturated ketone. The stereochemistry of the addition (syn or anti) can be influenced by the reaction conditions.

A summary of expected products from hydrofunctionalization reactions is presented in Table 1.

Table 1: Expected Products of Hydrofunctionalization Reactions of this compound

| Reaction | Reagent | Expected Product |

| Hydration (Markovnikov) | H₂O, H⁺ | 1-(2-Methylphenyl)butane-1,3-dione |

| Hydroamination | R₂NH | 4-(Dialkylamino)-4-(2-methylphenyl)but-3-en-2-one |

| Hydrohalogenation | HX (X = Cl, Br, I) | 4-Halo-4-(2-methylphenyl)but-3-en-2-one |

The alkyne functionality of this compound is an excellent dienophile and dipolarophile, enabling its participation in various cycloaddition reactions to construct cyclic and heterocyclic systems. digitellinc.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to yield a 1,4-disubstituted triazole with high regioselectivity. nih.gov Ruthenium(II) catalysts have also been employed for the cycloaddition of organic azides and alkynes. nih.gov Additionally, catalyst-free [3+2] cycloaddition reactions of electron-deficient alkynes, such as ynones, with azomethine ylides in water have been reported to produce highly functionalized pyrroline (B1223166) derivatives. acs.org

The [2+2+2] cycloaddition is a powerful method for the synthesis of substituted benzene (B151609) rings. The cyclotrimerization of this compound, either with itself or in the presence of other alkynes or nitriles, catalyzed by transition metals like rhodium, cobalt, or nickel, would lead to highly substituted aromatic compounds. The regioselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. Annulation reactions of ortho-alkynyl aryl ketones are known to be versatile methods for constructing various fused ring systems. rawdatalibrary.netbohrium.comrsc.org

As an activated dienophile, this compound can participate in [4+2] cycloaddition reactions with a variety of dienes to form six-membered rings. The endo/exo selectivity of these reactions would be influenced by steric and electronic factors. The resulting cycloadducts, containing a double bond, could potentially undergo subsequent transformations. While retro-Diels-Alder reactions are generally less common for alkyne adducts compared to alkene adducts, they could be induced under specific thermal or catalytic conditions.

The terminal alkyne of this compound can readily participate in various cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.org The reaction of this compound with an aryl or vinyl halide would lead to the formation of a disubstituted alkyne, extending the carbon skeleton of the molecule. This reaction is highly versatile and tolerates a wide range of functional groups. mdpi.comresearchgate.net The synthesis of alkynyl ketones can be achieved via Sonogashira coupling of acyl chlorides with terminal alkynes. mdpi.comresearchgate.net A carbonylative Sonogashira coupling of aryl iodides with terminal alkynes can also be used to synthesize alkynyl ketones. acs.orgacs.org

A summary of representative cross-coupling reactions is presented in Table 2.

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, base | Disubstituted Alkynyl Ketone |

Cross-Coupling Reactions of the Alkyne

Sonogashira and Related C(sp)-C(sp²) Couplings

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, which is a terminal alkyne, this reaction allows for the introduction of various aryl or vinyl groups at the terminal alkyne carbon.

The general mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. libretexts.org Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts resulting from the homocoupling of the alkyne. beilstein-journals.orgnih.gov These methods often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction at room temperature. libretexts.orgnih.gov

A related reaction involves the use of 2-methyl-3-butyn-2-ol (B105114) as a protected acetylene (B1199291) source in Sonogashira couplings, followed by deprotection to yield the terminal alkyne. beilstein-journals.org

Stille and Suzuki-Miyaura Type Couplings of Activated Alkyne Derivatives

While the Sonogashira reaction directly couples the terminal alkyne, Stille and Suzuki-Miyaura couplings require prior activation of the alkyne.

Stille Coupling: This reaction couples an organotin compound with an organohalide. nih.gov To apply this to this compound, the terminal alkyne would first need to be converted into a vinylstannane or an alkynylstannane. The resulting organotin derivative can then be coupled with an aryl or vinyl halide in the presence of a palladium catalyst. libretexts.org

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction involves an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org For the application of Suzuki-Miyaura coupling to the alkyne of this compound, the alkyne can be hydroborated to form a vinylborane (B8500763). This vinylborane can then be coupled with an aryl or vinyl halide. researchgate.net Alternatively, alkynylboronic esters, generated in situ from terminal alkynes, can undergo Suzuki-Miyaura coupling with aryl or vinyl bromides. capes.gov.br The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. organic-chemistry.orgresearchgate.net

The catalytic cycle for Suzuki-Miyaura coupling involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (which is activated by a base), and finally, reductive elimination to give the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

Reactions at the Carbonyl Group (Ketone)

The ketone functionality in this compound is another center of reactivity, susceptible to nucleophilic attack and reactions at the adjacent α-carbon.

Nucleophilic Additions and Reductions of the Ketone

The carbonyl carbon of the ketone is electrophilic and can be attacked by various nucleophiles. For instance, the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be applied. A similar compound, 4-(p-tolyl)-3-buten-2-one, undergoes a Reformatsky reaction with ethyl α-bromopropionate to yield β-hydroxy esters. chemicalbook.comsigmaaldrich.com

Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity, especially in the presence of the alkyne. For example, in the synthesis of (E)-4-(trimethylsilyl)-but-3-en-2-one, the precursor alkyne was reduced to an allylic alcohol using lithium aluminum hydride. ucla.edu

Alpha-Substitution and Enolate Chemistry Adjacent to the Carbonyl

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a suitable base to form an enolate. wikipedia.orgbham.ac.uk Enolates are versatile nucleophiles that can react with a variety of electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position. wikipedia.org

The choice of base and reaction conditions can control whether the kinetic or thermodynamic enolate is formed in unsymmetrical ketones. bham.ac.ukmasterorganicchemistry.com For this compound, which has only one type of α-proton, this distinction is not relevant. A strong base like lithium diisopropylamide (LDA) is commonly used to quantitatively form the enolate. wikipedia.orgmasterorganicchemistry.com The resulting enolate can then be alkylated with alkyl halides, or undergo other reactions such as aldol (B89426) additions.

Rearrangement Reactions Involving the Carbonyl Group

While specific rearrangement reactions for this compound are not extensively documented, related compounds undergo interesting transformations. For example, propargyl alcohols, which can be formed by the addition of an organometallic reagent to the ketone, can undergo rearrangements like the Meyer-Schuster or Rupe rearrangement under acidic conditions to form α,β-unsaturated ketones or aldehydes.

Transformations Involving the Aromatic Ring

The 2-methylphenyl group (o-tolyl group) can also participate in chemical reactions, primarily through electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator. However, the presence of the butynone substituent, which is deactivating, will influence the position and feasibility of substitution. The steric hindrance from the ortho-methyl group and the butynone side chain will also play a significant role in directing incoming electrophiles. Potential reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, although the specific conditions would need to be carefully chosen to overcome the deactivating effect of the side chain and potential side reactions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution patterns on the o-tolyl ring of this compound are dictated by the cumulative electronic effects of its two substituents: the activating methyl group and the deactivating but-3-yn-2-one chain.

Electrophilic Aromatic Substitution (EAS)

The benzene ring is substituted with a methyl group (-CH₃) at position 2 and the butynone group (-C≡C-C(=O)CH₃) at position 1. The outcome of electrophilic aromatic substitution is determined by the interplay of their directing effects.

Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density of the ring, making it more nucleophilic and thus activating it towards electrophilic attack. It directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

Butynone Group (-C≡C-C(=O)CH₃): The acetylenic ketone moiety is a strong electron-withdrawing group (EWG) due to the combined inductive and resonance effects of the alkyne and the conjugated carbonyl group. youtube.com This group deactivates the ring by reducing its electron density, making it less reactive towards electrophiles. Carbonyl-containing groups are established as meta-directors. tiwariacademy.com Therefore, the butynone substituent directs incoming electrophiles to its meta positions (positions 3 and 5).

The confluence of these effects leads to a clear prediction for the regioselectivity of EAS reactions. Both substituents direct electrophilic attack to positions 3 and 5. While the methyl group activates these sites, the butynone group deactivates the entire ring. The net effect is that the molecule will be less reactive than toluene (B28343) but will undergo substitution preferentially at positions 3 and 5.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Effect of -CH₃ Group | Effect of -C≡C-C(=O)CH₃ Group | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| 3 | Activating, ortho-directing | Deactivating, meta-directing | Additive Directing Effect | Major Product |

| 4 | - | Deactivating, ortho-directing | Conflicting Effects | Minor/No Product |

| 5 | Activating, para-directing | Deactivating, meta-directing | Additive Directing Effect | Major Product |

| 6 | - | Deactivating, ortho-directing | Conflicting Effects | Minor/No Product |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction pathway for aromatic rings bearing a suitable leaving group and powerful electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. youtube.com The o-tolyl ring of this compound lacks a conventional leaving group (like a halide) and is not activated by exceptionally strong EWGs like a nitro group. The deactivating effect of the butynone group alone is insufficient to render the ring susceptible to SNAr reactions under standard conditions. Consequently, this class of reaction is considered unlikely for this substrate.

C-H Activation and Late-Stage Functionalization of the o-Tolyl Moiety

Late-stage functionalization via C-H activation offers a powerful strategy to modify complex molecules without the need for pre-installed functional groups. For this compound, the ketone functionality and the unique steric environment of the o-tolyl group provide handles for directed C-H activation.

Aromatic C-H Functionalization

The carbonyl oxygen of the ketone moiety can serve as a directing group in transition metal-catalyzed reactions, guiding the catalyst to a specific C-H bond. rsc.org

ortho-Aryl C-H Bonds: In many catalytic systems involving metals like palladium, rhodium, and ruthenium, a ketone directs the functionalization to the ortho C-H bond of an adjacent aryl ring. rsc.org For the title compound, this would correspond to the C-H bond at position 6. It is plausible that under appropriate catalytic conditions (e.g., Rh(III) catalysis), the molecule could undergo directed alkenylation, arylation, or amidation at this site. nih.gov

Methyl C-H Bonds (Benzylic): The C-H bonds of the tolyl methyl group are benzylic and thus susceptible to functionalization. While free-radical halogenation using reagents like N-bromosuccinimide (NBS) is a classic transformation, uci.edu transition metal catalysis offers more advanced possibilities. Palladium catalysts have been developed for the β-C-H functionalization of ketones, which in this case would correspond to the benzylic methyl group. nih.gov This could enable the introduction of aryl or other functional groups directly onto the methyl carbon.

In a ruthenium-catalyzed C-H amidation study, an ortho-tolyl derivative proved unreactive, suggesting that steric hindrance around the directing group can be a significant factor in preventing C-H activation. rsc.org This highlights that while theoretically possible, successful C-H activation on this compound would be highly dependent on the specific catalyst and reaction conditions employed.

Cascade and Multi-Component Reactions Integrating this compound

Ynones are exceptionally versatile building blocks in organic synthesis, particularly in cascade and multi-component reactions (MCRs). Their dual functionality—a Michael acceptor at the β-alkynyl carbon and an electrophilic carbonyl carbon—allows for the rapid construction of molecular complexity from simple precursors. baranlab.org

Cascade Reactions

Cascade reactions, where multiple bonds are formed in a single operation, can be readily initiated using the ynone motif.

Radical Cascades: The alkyne can undergo radical addition, initiating a cascade of cyclizations. Such reactions involving aryl ynones have been shown to produce diverse and complex scaffolds, including indenones and spirocycles. researchgate.netresearchgate.net For instance, a photoredox-catalyzed reaction could generate an aryl radical that adds to the alkyne of this compound, triggering a subsequent cyclization onto the o-tolyl ring.

Metal-Catalyzed Cascades: Gold(I) and other transition metals are known to activate alkynes towards nucleophilic attack, initiating cyclization cascades. nih.gov An intramolecular reaction could involve an initial attack by a nucleophile followed by cyclization. In some rhodium-catalyzed reactions, the presence of an ortho-tolyl group on the alkyne was found to be crucial for achieving high regioselectivity in cascade processes, suggesting a cooperative role for this substituent. acs.org

Multi-Component Reactions (MCRs)

MCRs, which combine three or more reactants in a one-pot synthesis, are highly efficient. The electrophilic nature of this compound makes it an ideal candidate for such transformations.

Michael Addition-Initiated MCRs: A common MCR pathway involves the initial conjugate (Michael) addition of a nucleophile (e.g., a thiol, amine, or stabilized carbanion) to the β-alkynyl carbon. The resulting enolate intermediate can then be trapped by a third component, such as an aldehyde or another electrophile, to build complex structures. Although simple alkynyl ketones can be challenging to use as nucleophiles themselves, they excel as Michael acceptors in organocatalytic MCRs. nih.gov

Phosphine-Triggered MCRs: Nucleophilic phosphines can add to the ynone to generate a zwitterionic intermediate, which can then participate in cycloadditions with other components like aldehydes or arynes, leading to highly functionalized heterocyclic products. rsc.org

The potential for this compound to participate in these reactions opens up avenues for the rapid synthesis of diverse molecular libraries based on its core structure.

Advanced Spectroscopic and Structural Elucidation of 4 2 Methylphenyl but 3 Yn 2 One and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of an organic molecule like 4-(2-Methylphenyl)but-3-yn-2-one heavily relies on NMR spectroscopy. This powerful analytical method provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and Heteronuclear NMR Studies

For this compound, one would anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group attached to the phenyl ring, and a singlet for the acetyl methyl group. The chemical shifts of the aromatic protons would be influenced by the presence and position of the methyl and the butynone substituents. researchgate.netchemicalbook.com

In the ¹³C NMR spectrum, characteristic signals would include those for the carbonyl carbon, the two acetylenic carbons, the carbons of the aromatic ring, and the two methyl carbons. The chemical shifts of the acetylenic carbons are particularly diagnostic for such ynone structures. nih.gov However, without experimental data, a precise assignment of these chemical shifts is not possible.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish the correlations between neighboring protons, particularly within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in connecting the acetylenic moiety to the 2-methylphenyl group and the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

The application of these techniques would allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Solid-State NMR Applications for Polymorphs and Complexes

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and dynamics of molecules in the solid phase. It can be used to characterize different crystalline forms (polymorphs) of a compound, which may exhibit distinct physical properties. Furthermore, ssNMR can provide insights into the structure of complexes that this compound might form with other molecules. To date, no solid-state NMR studies have been reported for this specific compound.

Mass Spectrometry (MS) Techniques for Molecular and Structural Confirmation

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental composition, C₁₁H₁₀O, thereby confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation pathways would likely involve the loss of the acetyl group, cleavage of the bond between the phenyl ring and the alkyne, and other rearrangements. libretexts.org A detailed analysis of the MS/MS spectrum would provide strong evidence for the proposed structure. However, no such experimental data has been published.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. For this compound, these methods provide definitive information regarding the key functional groups, namely the carbon-carbon triple bond (alkyne) and the carbon-oxygen double bond (carbonyl).

Characteristic Vibrational Frequencies of Alkyne and Carbonyl Groups

The vibrational spectrum of this compound is distinguished by absorption bands that are characteristic of its constituent functional groups. The alkyne C≡C stretching vibration is typically observed in the region of 2100–2260 cm⁻¹. For conjugated alkynes like the one in this molecule, this band is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration. Specifically, for aryl-substituted ynones, this stretching frequency appears in a narrower range, often between 2190 and 2210 cm⁻¹.

The carbonyl (C=O) stretching frequency is one of the most intense and recognizable bands in the IR spectrum. For α,β-unsaturated ketones, such as this compound, the C=O stretch appears at a lower frequency compared to saturated ketones, typically in the range of 1650–1685 cm⁻¹. This shift to lower wavenumbers is a result of the conjugation with the alkyne group, which delocalizes the electron density and weakens the C=O bond. The presence of the ortho-methyl group on the phenyl ring is expected to have a minor electronic effect on these frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Alkyne (C≡C) | Stretching | 2190–2210 | Weak to Medium | Strong |

| Carbonyl (C=O) | Stretching | 1650–1685 | Strong | Medium to Weak |

| Aromatic Ring (C=C) | Stretching | ~1600, ~1475 | Medium to Strong | Medium to Strong |

| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2920–2980 | Medium | Medium |

Applications in Reaction Monitoring

IR and Raman spectroscopy are invaluable for real-time monitoring of the synthesis of this compound. A common synthetic route to this class of compounds is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide.

In a typical synthesis starting from 2-methylphenylacetylene and an acetylating agent, or from 1-iodo-2-methylbenzene and but-3-yn-2-ol followed by oxidation, vibrational spectroscopy can track the progress of the reaction. For instance, in the Sonogashira coupling, the disappearance of the characteristic terminal alkyne C-H stretch (around 3300 cm⁻¹) and the appearance of the C≡C stretching band of the product can be monitored. Similarly, the formation of the carbonyl group can be followed by the emergence of its strong absorption band in the IR spectrum. This allows for precise determination of reaction endpoints and optimization of reaction conditions.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder XRD techniques can provide valuable information about this compound.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide an unambiguous determination of its molecular structure. This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The analysis would reveal the planarity of the ynone moiety and the relative orientation of the 2-methylphenyl group with respect to the rest of the molecule. This orientation is influenced by steric hindrance from the ortho-methyl group, which may cause a twist between the phenyl ring and the butynone chain. Such detailed structural information is crucial for understanding the electronic properties and intermolecular interactions of the compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample of this compound. The resulting diffraction pattern is a fingerprint of the crystalline phase, and it can be used for phase identification, to assess sample purity, and to determine unit cell parameters. Different crystallization conditions can lead to different polymorphic forms, each with a unique PXRD pattern. Polymorphism can significantly influence the physical properties of the compound, such as its melting point and solubility.

Chiroptical Spectroscopies (e.g., ECD, VCD, ORD) for Chiral Derivatives

While this compound itself is achiral, the introduction of a chiral center would give rise to enantiomers that can be studied using chiroptical techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).

For example, if a chiral substituent were introduced, the resulting enantiomers would exhibit differential absorption of left and right circularly polarized light, which is measured by ECD and VCD. ECD spectroscopy, which probes electronic transitions, would be sensitive to the stereochemistry around the chromophores, including the phenyl and ynone groups. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated to the absolute configuration of the chiral center through empirical rules or by comparison with quantum chemical calculations.

VCD, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information about the entire molecule. The VCD signals associated with the stretching modes of the carbonyl and alkyne groups, as well as C-H bending modes, would be particularly informative for determining the absolute configuration of chiral derivatives of this compound. ORD, which measures the rotation of plane-polarized light as a function of wavelength, would also provide confirmatory stereochemical information.

Chromatographic Separation and Characterization Techniques (e.g., GC-MS, HPLC)

The separation and characterization of this compound, an acetylenic ketone, from reaction mixtures and its quantification are crucial for ensuring purity and for subsequent analytical studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques widely employed for the analysis of such organic compounds. While specific documented chromatographic methods for this compound are not extensively available in the public domain, established methodologies for similar ketones and aromatic compounds provide a strong basis for developing effective separation and identification protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

For the analysis of ketones, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often effective. The selection of the temperature program for the GC oven is critical to achieve good separation from other components in a mixture. A typical analysis would involve an initial oven temperature followed by a gradual ramp to a higher temperature to elute compounds with higher boiling points.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the molecule. These fragments would provide structural information, confirming the presence of the methylphenyl group and the butynone chain. While a specific published mass spectrum for this compound is not readily found, the fragmentation pattern can be predicted based on the structure.

Hypothetical GC-MS Parameters for Analysis:

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase.

The separation is based on the compound's hydrophobicity; more non-polar compounds are retained longer on the column. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities.

Detection is commonly performed using a UV-Vis detector, as the aromatic ring and the conjugated system in this compound are expected to absorb UV light. The wavelength of maximum absorbance (λmax) would need to be determined to ensure high sensitivity. For compounds that are not UV-active or for more complex matrices, a mass spectrometer can be coupled with the HPLC system (LC-MS).

To improve peak shape and resolution, especially for ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. This reaction forms a 2,4-dinitrophenylhydrazone derivative that is highly chromophoric, enhancing UV detection.

Hypothetical HPLC Parameters for Analysis:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at determined λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies on 4 2 Methylphenyl but 3 Yn 2 One

Electronic Structure and Bonding Analysis

To understand the fundamental nature of 4-(2-Methylphenyl)but-3-yn-2-one, its electronic structure and the intricate details of its chemical bonds would need to be investigated.

Mechanistic Pathways and Reaction Dynamics Investigations

Computational chemistry is an invaluable tool for exploring the potential chemical reactions of a molecule, including the step-by-step mechanisms and the factors that influence reaction rates.

Transition State Characterization and Reaction Barrier Determinations

Investigating the reactivity of this compound would involve identifying the transition states of its potential reactions. A transition state is the highest energy point along a reaction coordinate, and its structure and energy are crucial for understanding the reaction mechanism. Computational methods can be used to locate and characterize these fleeting structures. Once the transition state is identified, the energy barrier for the reaction (the difference in energy between the reactants and the transition state) can be calculated. This energy barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

Solvent Effects and Catalytic Cycle Modeling

Many chemical reactions occur in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Computational models can account for these solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium. For reactions involving a catalyst, computational chemistry can be used to model the entire catalytic cycle. This would involve studying the interaction of this compound with the catalyst, the formation of intermediates, the transition states for each step, and the regeneration of the catalyst.

Molecular Dynamics Simulations for Conformational Sampling

Molecules are not static entities; they are constantly in motion, vibrating, rotating, and changing their conformation. Molecular dynamics (MD) simulations can be used to model this dynamic behavior over time. rsc.orgnih.govmdpi.com For this compound, MD simulations would allow for the exploration of its conformational landscape, identifying the different stable and metastable shapes the molecule can adopt. mdpi.com This is particularly important for understanding how the molecule's shape might influence its interactions with other molecules, such as in biological systems or in the context of materials science. By simulating the molecule's movement, researchers can gain insights into its flexibility and how it might behave in a real-world environment.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical calculations, primarily using density functional theory (DFT) and ab initio methods, are powerful tools for predicting spectroscopic parameters. For a molecule like this compound, these methods could be employed to calculate vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The process would involve first optimizing the molecular geometry of the compound. From the optimized geometry, vibrational frequencies can be calculated. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data due to the approximations inherent in the theoretical models and the neglect of anharmonicity.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts would then be compared to experimentally obtained spectra for validation. A strong correlation between the predicted and experimental spectroscopic data would validate the computational model, allowing for confident assignment of spectral features.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| IR (cm⁻¹) | ||

| C≡C Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| ¹H NMR (ppm) | ||

| -CH₃ (acetyl) | Data not available | Data not available |

| -CH₃ (phenyl) | Data not available | Data not available |

| Aromatic Protons | Data not available | Data not available |

| ¹³C NMR (ppm) | ||

| C≡C (alkynyl) | Data not available | Data not available |

| C=O (carbonyl) | Data not available | Data not available |

Note: This table is for illustrative purposes only, as specific data for this compound is not currently available in the public domain.

Structure-Reactivity Relationship Studies of this compound Systems

The structure of this compound, featuring an electron-withdrawing acetyl group and an electron-donating methyl-substituted phenyl group attached to an alkyne, suggests a rich and complex reactivity profile. Computational studies could elucidate structure-reactivity relationships by examining various molecular properties.

Frontier Molecular Orbital (FMO) theory is a key component of such studies. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. For an α,β-acetylenic ketone, the LUMO is typically localized on the β-alkynyl carbon and the carbonyl carbon, indicating susceptibility to nucleophilic addition at these positions. The HOMO is often distributed over the π-system of the phenyl ring and the alkyne, suggesting these are the primary sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) highlight sites for nucleophilic attack.

Quantum chemical descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the reactivity of the molecule. These parameters help in understanding the kinetic and thermodynamic aspects of potential reactions.

In Silico Screening for Novel Reaction Pathways or Interactions

In silico screening involves using computational methods to explore potential chemical reactions and intermolecular interactions, which can guide experimental work. For this compound, this could involve several areas:

Reaction Pathway Analysis: Computational modeling can be used to map the potential energy surfaces of various reactions, such as Michael additions to the activated alkyne, cycloaddition reactions, or metal-catalyzed transformations. By calculating the activation energies and reaction enthalpies for different pathways, the most favorable reaction conditions and products can be predicted.

Catalyst Screening: For reactions involving catalysts, such as hydrogenation or coupling reactions, computational methods can be used to screen a library of potential catalysts. By modeling the interaction of the substrate with different catalysts, the most efficient and selective catalyst can be identified before extensive experimental work is undertaken.

Biomolecular Interactions: If the compound is being investigated for potential biological activity, molecular docking simulations can be performed. This involves computationally "docking" the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. This can help in identifying potential biological targets and in the rational design of more potent analogues.

While specific computational studies on this compound are yet to be published, the theoretical frameworks and computational tools are well-established to provide significant insights into its properties and reactivity once such investigations are undertaken.

No Published Research Found for this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific research or applications could be identified for the chemical compound this compound. This indicates that the compound is likely not a subject of significant academic or industrial research at present, or that studies involving it have not been published in accessible domains.

The search encompassed targeted queries for its synthesis, reactivity, and applications in specialized fields of chemistry. While information on structurally similar compounds is available, the strict focus on this compound, as requested, yielded no concrete data to populate the outlined article sections.

For context, information was found on related molecules, which highlights the types of research that could theoretically involve this compound, should it become a compound of interest to the scientific community.

Related Compounds and Potential Synthetic Routes:

4-(Aryl)-3-buten-2-ones: The alkene analogue, 4-(2-methylphenyl)but-3-en-2-one, has been documented in chemical databases like PubChem. nih.gov Its synthesis and reactions are part of the broader knowledge base of α,β-unsaturated ketones.

4-Phenyl-3-butyn-2-one: This closely related ynone, lacking the methyl group on the phenyl ring, is a commercially available compound and has been used as a pharmaceutical intermediate. Its properties and reactions are documented.

Sonogashira Coupling: A plausible method for the synthesis of this compound would be the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This widely used cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. wikipedia.org In a hypothetical synthesis, 2-halotoluene (such as 2-iodotoluene (B57078) or 2-bromotoluene) would be reacted with 3-butyn-2-ol (B105428) followed by oxidation, or directly with 3-butyn-2-one, in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The acyl Sonogashira reaction, which couples an acyl chloride with a terminal alkyne, represents another potential synthetic pathway. mdpi.com

Potential, but Undocumented, Applications:

Based on the applications of similar ynones and other unsaturated ketones, one could speculate on the potential research areas for this compound:

Heterocyclic Synthesis: Ynones are valuable precursors for the synthesis of various heterocyclic systems through cycloaddition and cyclocondensation reactions. The specific substitution pattern of this compound could offer routes to novel substituted heterocycles. For instance, related compounds are used to synthesize substituted furans and pyrimidines. mdpi.comnih.gov

Materials Science: Aryl-alkyne motifs are of interest in materials science for the development of conjugated polymers. tue.nl These materials can possess unique optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. tue.nl However, no studies on the polymerization or material properties of this compound have been reported.

Applications of 4 2 Methylphenyl but 3 Yn 2 One in Advanced Chemical Research

Applications in Materials Science

Precursor for Carbon-Rich Frameworks

The unique structure of 4-(2-Methylphenyl)but-3-yn-2-one, which features both a phenyl ring and a conjugated ynone system, makes it a compelling precursor for the synthesis of novel carbon-rich frameworks. Ynones, in general, are valuable building blocks in organic synthesis due to the reactivity of their conjugated system. researchgate.netrsc.org The alkyne and carbonyl functionalities can participate in a variety of cyclization and polymerization reactions to form extended aromatic and carbon-rich structures.

While specific research on the use of this compound in the synthesis of materials like graphynes or other two-dimensional carbon allotropes is not extensively documented, the fundamental reactivity of the ynone moiety suggests its suitability for such applications. The synthesis of these advanced carbon materials often relies on the strategic coupling of molecular precursors containing sp- and sp²-hybridized carbon atoms. The presence of the terminal alkyne in derivatives of this ynone, or the potential for the ynone itself to undergo coupling reactions, positions it as a candidate for constructing the intricate networks of these materials.

Development of Catalytic Ligands and Organometallic Complexes

The electronic properties of this compound make it an interesting candidate for the development of novel ligands for organometallic complexes and catalysis. The presence of both a hard oxygen donor in the carbonyl group and a soft π-system in the alkyne and aromatic ring allows for diverse coordination modes to transition metals.

Coordination Chemistry of this compound with Transition Metals

The coordination chemistry of ynones with transition metals is a field of active research. The carbonyl oxygen of this compound can act as a Lewis base, donating a lone pair of electrons to a metal center. libretexts.orglibretexts.org Additionally, the alkyne's π-orbitals can overlap with the d-orbitals of a transition metal, leading to π-coordination. nih.gov This dual potential for coordination allows for the formation of a variety of stable organometallic complexes. researchgate.net

The coordination of the ynone to a metal center can activate the molecule for further reactions. For instance, coordination to a Lewis acidic metal can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. The coordination of the alkyne can promote cycloaddition or insertion reactions. The specific nature of the coordination—whether it involves the carbonyl oxygen, the alkyne, or both—will depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. libretexts.orglibretexts.org

| Coordination Site | Type of Interaction | Potential Metal Partners | Effect on Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | σ-donation (Lewis base) | Hard to borderline Lewis acidic metals (e.g., Ti(IV), Fe(III), Cu(II)) | Increases electrophilicity of the carbonyl carbon |

| Alkyne (C≡C) | π-donation and π-backbonding | Soft, electron-rich metals (e.g., Pd(0), Pt(0), Rh(I)) | Facilitates cycloadditions, insertions, and oligomerization |

| Bidentate (O and C≡C) | Chelation | Various transition metals | Formation of stable metallacycles, potential for catalytic applications |

Design of Ligands for Asymmetric Catalysis

While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. The introduction of a chiral center, for example, through the asymmetric reduction of the ketone or addition to the alkyne, would yield a chiral molecule. This chiral ynone or its derivatives could then be used as ligands in transition metal-catalyzed asymmetric reactions.

The development of chiral ligands is crucial for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. The rigid backbone of the ynone structure can provide a well-defined steric environment around a metal center, which is a key requirement for effective stereocontrol in asymmetric catalysis. While specific applications of this particular ynone in asymmetric catalysis are not yet reported, the general strategy of employing chiral ynones as ligands is a promising area of research.

Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. This compound possesses several features that make it a candidate for use in the construction of supramolecular assemblies. nih.gov

The carbonyl group can act as a hydrogen bond acceptor, allowing it to interact with hydrogen bond donors to form predictable, ordered structures. rsc.org The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems, which is another important driving force for self-assembly. nih.gov The combination of these non-covalent interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. scispace.com

The self-assembly of such molecules can be influenced by factors such as solvent, temperature, and the presence of guest molecules. While detailed studies on the supramolecular behavior of this compound are limited, its structural motifs suggest a rich potential for the formation of complex and functional supramolecular systems.

| Interacting Moiety | Type of Interaction | Potential Partner Moiety |

|---|---|---|

| Carbonyl Oxygen | Hydrogen Bonding | Hydrogen bond donors (e.g., alcohols, amides) |

| Phenyl Ring | π-π Stacking | Other aromatic rings |

| Methyl Group | CH-π Interactions | Aromatic rings |

| Alkyne | Alkyne-π Interactions | Aromatic rings |

Future Research Directions and Emerging Opportunities for 4 2 Methylphenyl but 3 Yn 2 One

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

Ynones are recognized as versatile building blocks in organic synthesis due to their electrophilic nature, which allows for a variety of functionalization strategies. acs.org The presence of the ortho-methyl group on the phenyl ring of 4-(2-methylphenyl)but-3-yn-2-one introduces steric and electronic perturbations that could lead to reactivity patterns distinct from those of un-substituted or para-substituted aryl ynones.

Future research will likely focus on leveraging this unique substitution to uncover unprecedented transformations. Key areas of exploration may include:

Stereoselective Reactions: Investigating how the ortho-substituent influences the facial selectivity in nucleophilic additions or cycloaddition reactions, potentially leading to the development of new asymmetric methodologies.

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key component. The steric hindrance could direct the reaction pathway towards products that are not accessible with less hindered ynones.

Intramolecular Cyclizations: Exploring cyclization reactions where the ortho-methyl group participates or directs the transformation, leading to the synthesis of complex polycyclic and heterocyclic systems. researchgate.net These compounds, such as quinolones, indenones, and chromones, are valuable scaffolds in medicinal chemistry and materials science. researchgate.netpkusz.edu.cn

Domino and Cascade Reactions: Developing elegant and efficient cascade reaction sequences initiated by the selective transformation of the ynone moiety, where the unique steric environment controls subsequent reaction steps.

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of ynones often relies on transition-metal catalysis. researchgate.net For this compound, the development of catalytic systems that can efficiently overcome the steric hindrance of the ortho-methyl group is a primary challenge and a significant opportunity.

Future research is anticipated to concentrate on the following areas:

Ligand Design: Creating novel ligands for transition metals like palladium, copper, and gold that can accommodate the ortho-substituted aryl group, thereby improving reaction yields and reducing reaction times in cross-coupling reactions (e.g., Sonogashira coupling). rsc.org

Synergistic Catalysis: Exploring the combination of metal catalysts and organocatalysts to achieve transformations that are not possible with either system alone. pkusz.edu.cn For instance, a gold catalyst could activate the alkyne while a secondary amine organocatalyst interacts with the aldehyde partner, enabling novel C-C bond formations under mild conditions. pkusz.edu.cn

Metal-Free Catalysis: Investigating metal-free synthetic routes, such as those using hypervalent iodine reagents or potassium alkynyltrifluoroborate salts, to provide more sustainable and cost-effective methods for the synthesis and functionalization of this compound. nih.gov

| Catalyst System | Reactants | Key Features | Potential Application for this compound |

| Pd/Cu Co-catalysis | Carboxylic Acids & Terminal Alkynes | Utilizes readily available starting materials; requires an activation reagent. rsc.org | Development of a direct coupling method using 2-methylbenzoic acid. |

| Gold/Amine Synergy | Aldehydes & Hypervalent Alkynyl Iodides | Enables direct synthesis from aldehydes via in situ C-C bond cleavage under aerobic conditions. pkusz.edu.cn | A potential route starting from 2-methylbenzaldehyde, requiring optimization for the specific substrate. |

| Lewis Acid (BCl₃) | Acyl Chlorides & Potassium Alkynyltrifluoroborates | Metal-free reaction that proceeds rapidly at ambient temperature with good functional group tolerance. nih.gov | A robust method for synthesis using 2-methylbenzoyl chloride, avoiding transition metals. |

| Photocatalysis (TBADT) | Aryl Aldehydes & Sulfone-Based Alkynes | Utilizes light energy, offering a green and efficient route; can be scaled up using flow reactors. acs.org | Sustainable synthesis under mild conditions, minimizing thermal degradation. |

Integration into Automation and Artificial Intelligence-Driven Synthesis

Recent advances in laboratory automation and artificial intelligence (AI) are revolutionizing chemical synthesis. researchgate.netwikipedia.org These technologies offer the potential to accelerate the discovery and optimization of reactions involving this compound.

Emerging opportunities in this domain include:

Automated Reaction Optimization: Employing robotic platforms for high-throughput screening of reaction conditions (catalysts, ligands, solvents, temperature) to rapidly identify the optimal parameters for the synthesis and subsequent transformations of this compound. researchgate.netnih.gov

AI-Powered Retrosynthesis: Using AI algorithms to propose novel and efficient synthetic routes to complex target molecules starting from this compound. nih.govnih.gov These tools can analyze vast reaction databases to identify non-intuitive disconnections and reaction pathways. sci-hub.box

Predictive Reactivity Models: Developing machine learning models trained on experimental data to predict the outcome and selectivity of new reactions involving this ynone. This would reduce the number of required experiments, saving time and resources. nih.gov The integration of predictive models into automated synthesis platforms can create closed-loop systems for autonomous discovery. nih.govresearchgate.net

Exploration of Sustainable Synthesis Routes and Resource Efficiency

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. Future research on this compound will undoubtedly focus on developing more environmentally benign and resource-efficient synthetic methods.

Key research directions are:

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes. Flow chemistry offers improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability, while often reducing solvent waste and energy consumption. acs.orgmdpi.com

Photochemical Synthesis: Harnessing light as a clean reagent to drive the synthesis of the ynone scaffold. Photochemical methods can often proceed at ambient temperature without the need for stoichiometric activators, representing a highly efficient and sustainable approach. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. This includes exploring catalytic C-H activation or addition reactions that avoid the use of pre-functionalized starting materials and the generation of stoichiometric byproducts.

Advanced Applications in Emerging Technologies and Interdisciplinary Fields

The unique electronic and steric properties of this compound make it a promising candidate for applications in materials science, medicinal chemistry, and other interdisciplinary fields. While specific applications are yet to be established, its structure suggests several exciting possibilities.

Future research could explore its potential as:

A Building Block for Organic Electronics: Aryl alkyne motifs are important components in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ortho-methyl group could be used to tune the solid-state packing and photophysical properties of derived materials.

A Scaffold for Bioactive Molecules: The ynone functionality is a versatile precursor for a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles, which are privileged structures in drug discovery. pkusz.edu.cn The 2-methylphenyl group could serve as a key pharmacophoric element, providing specific interactions with biological targets.

A Probe for Chemical Biology: Designing derivatives of this compound that can act as reactive probes to study biological processes or for covalent ligand discovery.

| Potential Application Area | Rationale | Research Goal |

| Materials Science | Aryl alkynes are key components in conjugated organic materials. | Synthesize polymers or oligomers and investigate their photophysical and electronic properties for use in devices like OLEDs. |

| Medicinal Chemistry | Ynones are precursors to diverse, biologically relevant heterocycles (e.g., pyrazoles, isoxazoles). pkusz.edu.cn | Develop libraries of complex molecules based on the this compound scaffold for screening against various disease targets. |

| Chemical Biology | The electrophilic alkyne can react with biological nucleophiles. | Design and synthesize molecular probes for activity-based protein profiling or for use as covalent inhibitors. |

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 4-(2-Methylphenyl)but-3-yn-2-one?

Methodological Answer: A Claisen-Schmidt condensation approach can be adapted for synthesizing α,β-unsaturated yn-ones. For example:

- React 2-methylphenylacetylene with methyl vinyl ketone in the presence of a base (e.g., NaOH) under reflux conditions.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1).

- Purify the crude product using column chromatography (silica gel, gradient elution).

- Characterize intermediates via FT-IR and H NMR to confirm alkyne and ketone functionalities .

Example Reaction Parameters:

| Reagent | Molar Ratio | Solvent | Temperature | Catalyst |

|---|---|---|---|---|

| 2-Methylphenylacetylene | 1.0 eq | Ethanol | Reflux | NaOH |

| Methyl vinyl ketone | 1.2 eq | Ethanol | Reflux | — |

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

Methodological Answer:

- Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane).

- Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Solve the structure using SHELXS for phase determination and refine with SHELXL (full-matrix least-squares on ) .

- Validate molecular geometry using the WinGX suite for bond lengths, angles, and torsional analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent skin contact .

- Conduct reactions in a fume hood with proper ventilation to avoid inhalation of vapors .

- Store the compound in a sealed container away from oxidizers, with silica gel desiccant to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder cycloadditions?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the geometry of the yn-one and diene.

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-deficient triple bond reactivity.

- Simulate reaction pathways using Gaussian 16 or ORCA, comparing activation energies for regioisomeric products.

- Validate predictions experimentally via C NMR monitoring of reaction intermediates .

Q. What advanced spectroscopic techniques are suitable for probing electronic transitions in this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Measure and transitions in acetonitrile (200–400 nm).

- Time-Resolved Fluorescence: Use a femtosecond laser system to study excited-state dynamics.

- Solid-State NMR: Apply C CP/MAS to analyze carbonyl and alkyne carbons in crystalline phases .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. How can the biological activity of this compound be evaluated in pain modulation pathways?

Methodological Answer:

- In Vitro Assays: Test inhibition of tetrodotoxin-sensitive sodium channels (Na1.7) using HEK293 cells transfected with hNa1.7 plasmids. Measure IC via patch-clamp electrophysiology .

- In Vivo Models: Administer the compound (5–20 mg/kg, IP) in a formalin-induced pain model in mice. Quantify paw-licking behavior in Phase II (15–60 min post-injection).

- Molecular Docking: Use AutoDock Vina to simulate binding to Na1.7 homology models, prioritizing residues in the voltage-sensing domain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.